Afuresertib
Overview
Description
Afuresertib is an orally bioavailable, selective, ATP-competitive, and potent pan-Akt kinase inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .
Molecular Structure Analysis
Afuresertib has a molecular formula of C18H17Cl2FN4OS and a molecular weight of 427.32 . It belongs to the class of organic compounds known as amphetamines and derivatives .Scientific Research Applications
Multiple Myeloma : Afuresertib, in combination with bortezomib and dexamethasone, showed favorable safety and significant clinical activity in patients with relapsed or refractory multiple myeloma. It was well-tolerated, with manageable toxicities, and showed promising response rates (Spencer et al., 2013).
Ovarian Cancer : A study on recurrent platinum-resistant ovarian cancer found that afuresertib, when combined with carboplatin and paclitaxel, demonstrated efficacy, with the most common dose-related adverse events being manageable. The overall response rate was considerable, suggesting its potential as a treatment option in this context (Blagden et al., 2018).
Malignant Pleural Mesothelioma : Research indicates that afuresertib is potentially useful in treating malignant pleural mesothelioma, where it significantly suppressed cell growth and induced cell cycle arrest and apoptosis. This effect was attributed to its ability to inhibit key substrates of the PI3K/Akt signaling pathway (Yamaji et al., 2017).
Esophageal Cancer : A study showed that afuresertib might exert its antitumor effect against esophageal cancer by inhibiting the expression of PI3K and Akt-related proteins in rat tumor tissues, indicating its potential utility in the treatment of this cancer type (Min et al., 2022).
Chronic Lymphocytic Leukemia (CLL) : Clinical trials combining afuresertib with ofatumumab in patients with CLL showed that the combination has activity and is generally well-tolerated. However, the moderate response rate and progression-free survival suggested that this combination might not provide significant benefit over single-agent treatments (Chen et al., 2015).
Langerhans Cell Histiocytosis (LCH) : In patients with LCH, afuresertib demonstrated a favorable safety profile and showed activity in both treatment-naive and relapsed/refractory disease. This suggests its potential as a novel treatment option for LCH (Arceci et al., 2013).
Safety And Hazards
Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Future Directions
Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for Afuresertib (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .
properties
IUPAC Name |
N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRDFWMXUECEW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146711 | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afuresertib | |
CAS RN |
1047634-63-8, 1047644-62-1 | |
Record name | GSK 2110183 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Afuresertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Afuresertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AFURESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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